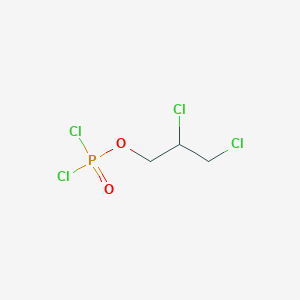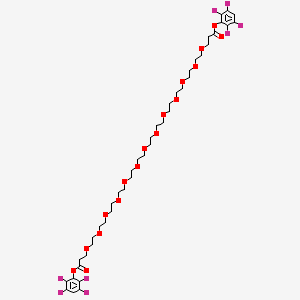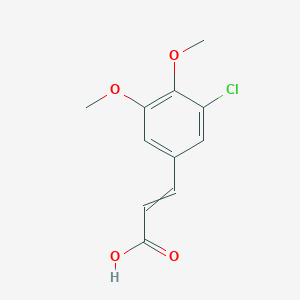
2,3-Dichloropropyl Phosphorodichloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichloropropyl Phosphorodichloridate is a chemical compound with the molecular formula C3H5Cl4O2P. It is a derivative of phosphorodichloridate and is characterized by the presence of two chlorine atoms attached to the propyl group. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloropropyl Phosphorodichloridate typically involves the reaction of 2,3-dichloropropanol with phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
2,3-Dichloropropanol+Phosphorus Oxychloride→2,3-Dichloropropyl Phosphorodichloridate+Hydrogen Chloride
Industrial Production Methods
In industrial settings, the production of this compound is carried out using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety of the process. The use of catalysts and controlled temperature and pressure conditions are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloropropyl Phosphorodichloridate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of phosphoric acid derivatives and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis is typically carried out under acidic or basic conditions to facilitate the reaction.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Hydrolysis Products: The hydrolysis of the compound results in the formation of phosphoric acid derivatives and hydrochloric acid.
Scientific Research Applications
2,3-Dichloropropyl Phosphorodichloridate has several applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein modification.
Industrial Applications: It is used in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 2,3-Dichloropropyl Phosphorodichloridate involves its reactivity with nucleophiles. The compound acts as an electrophile, allowing nucleophiles to attack the phosphorus atom, leading to the formation of new chemical bonds. This reactivity is utilized in various chemical reactions to modify and synthesize different compounds.
Comparison with Similar Compounds
Similar Compounds
Tris(2,3-dichloropropyl) phosphate: A related compound used as a flame retardant.
2-Chlorophenyl phosphorodichloridate: Another phosphorodichloridate derivative with similar reactivity.
Uniqueness
2,3-Dichloropropyl Phosphorodichloridate is unique due to its specific substitution pattern and reactivity. Its ability to undergo various substitution reactions makes it a versatile reagent in organic synthesis. Additionally, its applications in industrial processes and scientific research highlight its importance in different fields.
Properties
IUPAC Name |
1,2-dichloro-3-dichlorophosphoryloxypropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Cl4O2P/c4-1-3(5)2-9-10(6,7)8/h3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQVLBHTBQMWHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)Cl)OP(=O)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl4O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-(Ethoxymethylene)-3-[(trimethylsilyl)oxy]-3-butenoate](/img/structure/B13706203.png)
![9-Bromo-5,6-dihydrobenzo[h]quinazolin-2-amine](/img/structure/B13706208.png)




![7-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol](/img/structure/B13706249.png)

![4,5-Dimethoxy-2-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamido]benzoic Acid](/img/structure/B13706257.png)

